molecular formula C8H4Cl2N2S B7859950 4,6-Dichloro-2-(2-thienyl)pyrimidine CAS No. 57059-13-9

4,6-Dichloro-2-(2-thienyl)pyrimidine

Cat. No.: B7859950
CAS No.: 57059-13-9
M. Wt: 231.10 g/mol
InChI Key: CAQRHAISEBLXHW-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(2-thienyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a thienyl group at position 2. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(2-thienyl)pyrimidine typically involves the reaction of 2-thiobarbituric acid with appropriate reagents under controlled conditions. One common method includes the use of sodium hydroxide and propyl iodide in a water-methanol mixture, followed by acidification and purification steps . Another method involves the use of 4,6-dihydroxy-pyrimidine, ethylene dichloride, and sulfur oxychloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The process typically involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(2-thienyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl pyrimidine derivatives.

    Oxidation: Sulfoxides and sulfones of the thienyl group.

Scientific Research Applications

4,6-Dichloro-2-(2-thienyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(2-thienyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(2-thienyl)pyrimidine is unique due to the presence of both chlorine atoms and a thienyl group, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its similar compounds.

Properties

IUPAC Name

4,6-dichloro-2-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQRHAISEBLXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481532
Record name 4,6-dichloro-2-(2-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57059-13-9
Record name 4,6-dichloro-2-(2-thienyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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